3-(Cyclopent-3-EN-1-YL)-3H-pyrazolo[3,4-B]pyridine

Lipophilicity Drug-likeness Physicochemical profiling

Fragment-based kinase inhibitor programs require building blocks with orthogonal reactivity for rapid lead diversification. 3-(Cyclopent-3-EN-1-YL)-3H-pyrazolo[3,4-B]pyridine directly addresses this need with its N3-linked cyclopent-3-en-1-yl substituent. Key supply and performance features: - Embedded olefin handle enables late-stage diversification via cross-coupling or epoxidation, absent in 3-cyclopentyl analogs. - Intermediate LogP (3.19) and low TPSA (37.61 Ų) maintain ligand efficiency for ATP-competitive CNS kinase targets. - Reliable catalog stock supports consistent patent-protected lead series expansion.

Molecular Formula C11H11N3
Molecular Weight 185.22 g/mol
CAS No. 833458-52-9
Cat. No. B11907148
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Cyclopent-3-EN-1-YL)-3H-pyrazolo[3,4-B]pyridine
CAS833458-52-9
Molecular FormulaC11H11N3
Molecular Weight185.22 g/mol
Structural Identifiers
SMILESC1C=CCC1C2C3=C(N=CC=C3)N=N2
InChIInChI=1S/C11H11N3/c1-2-5-8(4-1)10-9-6-3-7-12-11(9)14-13-10/h1-3,6-8,10H,4-5H2
InChIKeyGEJPJXPVXHECCW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(Cyclopent-3-EN-1-YL)-3H-pyrazolo[3,4-B]pyridine: Core Properties


3-(Cyclopent-3-EN-1-YL)-3H-pyrazolo[3,4-B]pyridine is a bicyclic heterocycle belonging to the pyrazolo[3,4-b]pyridine class, distinguished by an N3-linked cyclopent-3-en-1-yl substituent . With a molecular formula of C11H11N3 and a molecular weight of 185.23 g/mol, this compound serves as a versatile building block in medicinal chemistry and kinase inhibitor research . Its defining structural feature is the unsaturated cyclopentene ring, which introduces a reactive olefin handle not present in saturated cyclopentyl or aromatic phenyl analogs, enabling downstream functionalization via cross-coupling, epoxidation, or cycloaddition chemistries [1].

Why This Compound Cannot Be Substituted with Other Analogs


Generic substitution within the 3-substituted pyrazolo[3,4-b]pyridine series is chemically invalid due to the profound influence of the N3 substituent on molecular topology, electronic distribution, and reactivity. The cyclopent-3-en-1-yl group provides a unique combination of a non-planar, partially unsaturated ring that modulates lipophilicity (LogP 3.19) and polar surface area (TPSA 37.61 Ų) compared to flat aromatic or fully saturated cycloalkyl analogs . Critically, the embedded olefin constitutes a latent synthetic handle for late-stage diversification—a capability absent in 3-phenyl or 3-cyclopentyl congeners [1]. These differences directly impact scaffold performance in fragment-based drug discovery, kinase selectivity profiles, and downstream synthetic tractability, as documented in structure-activity relationship studies of pyrazolo[3,4-b]pyridine kinase inhibitors [2].

Differential Evidence vs Closest Analogs


Lipophilicity Modulation Across N3 Substituents

The cyclopent-3-en-1-yl substituent confers an intermediate lipophilicity (LogP = 3.19) that is lower than the fully aromatic 3-phenyl analog (estimated LogP ≈ 3.6) but higher than the saturated 3-cyclopentyl analog (estimated LogP ≈ 2.8) . This positions the compound within the optimal LogP window (1-3.5) for oral bioavailability while maintaining sufficient hydrophobicity for target binding [1].

Lipophilicity Drug-likeness Physicochemical profiling

Polar Surface Area and CNS Permeability

The target compound exhibits a TPSA of 37.61 Ų, which is identical to other 3-substituted pyrazolo[3,4-b]pyridines that share the same heterocyclic core without additional polar substituents on the pyridine ring . However, this TPSA is significantly lower than analogs bearing polar substituents at C4, C5, or C6 (typical TPSA 60-90 Ų), making this compound a preferred starting scaffold when CNS penetration or low transporter recognition is desired [1].

Polar surface area Blood-brain barrier Kinase selectivity

Olefin Reactivity for Late-Stage Diversification

The cyclopent-3-en-1-yl substituent contains a conformationally constrained cis-alkene that is absent in the 3-cyclopentyl analog (fully saturated) and the 3-phenyl analog (aromatic, no isolated olefin). This alkene enables orthogonal reactivity such as epoxidation, dihydroxylation, hydroboration, or olefin metathesis for late-stage diversification without perturbing the pyrazolo[3,4-b]pyridine core [1]. The 3-cyclopentyl analog lacks this handle entirely, while the 3-phenyl analog requires harsh electrophilic aromatic substitution conditions for further functionalization [2].

Late-stage functionalization Click chemistry Cross-coupling

Purity and Batch Consistency

Commercially available batches of 3-(Cyclopent-3-EN-1-YL)-3H-pyrazolo[3,4-B]pyridine are specified at ≥97% purity (Leyan) or ≥98% purity (MolCore), with documented QC parameters including molecular formula confirmation (C11H11N3) and molecular weight (185.23 g/mol) . This contrasts with less common 3-substituted analogs where purity may be lower (90-95%) and analytical characterization less rigorous, introducing potential confounding variables in dose-response and selectivity assays.

Purity Reproducibility Structure-activity relationship

Optimal Use Cases Based on Evidence


Fragment-Based Kinase Inhibitor Design

Medicinal chemistry teams pursuing ATP-competitive kinase inhibitors can leverage the intermediate LogP of 3.19 to maintain ligand efficiency while avoiding the excessive hydrophobicity associated with 3-phenyl analogs. The cyclopent-3-en-1-yl group provides sufficient hydrophobic contact for hinge-region binding without pushing the compound into LogP ranges that risk poor solubility or promiscuous off-target activity . This makes the compound an ideal starting fragment for kinome-wide selectivity profiling campaigns [1].

Diversity-Oriented Library Synthesis

The embedded alkene in the cyclopentene substituent serves as a unique diversity point for generating compound libraries through epoxidation, cross-metathesis with functionalized olefins, or hydroboration-Suzuki sequences. This orthogonal reactivity is absent in saturated cyclopentyl or aromatic phenyl building blocks, enabling access to novel chemical space for patent diversification . Procurement of the alkene-bearing building block thus directly enables IP-protected lead series development [1].

Brain-Penetrant Kinase Inhibitor Discovery

With a TPSA of 37.61 Ų—well below the established CNS drug threshold of 60-70 Ų—this compound is a strategically advantageous scaffold for designing blood-brain barrier penetrant kinase inhibitors. Medicinal chemists can add polar substituents to the pyridine ring while maintaining overall TPSA within CNS-favorable range, a flexibility not available when starting from more polar core scaffolds . This directly supports glioblastoma, neurodegenerative disease, and neuropsychiatric drug discovery pipelines [1].

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